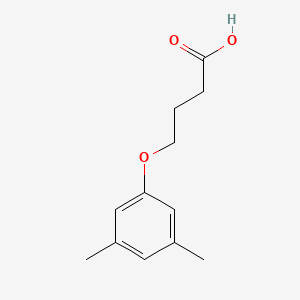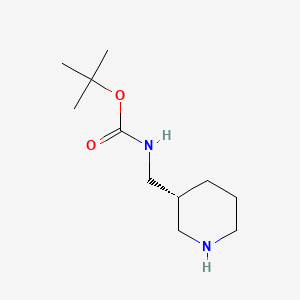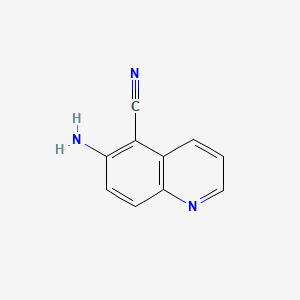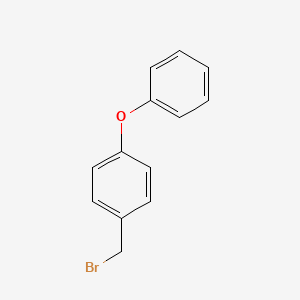
4-(3,5-Dimethylphenoxy)butanoic acid
Overview
Description
4-(3,5-Dimethylphenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties are mentioned, which can give insights into the characteristics and potential reactivity of 4-(3,5-Dimethylphenoxy)butanoic acid. For instance, the study of molecular structure and vibrational spectra of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, suggests that the compound may also exhibit interesting spectroscopic and electronic properties .
Synthesis Analysis
The synthesis of related compounds involves the use of building blocks and catalytic reactions. For example, the synthesis of W(CO)5 complexes of related butanoic acids was achieved through a Friedel–Crafts reaction catalyzed by AlCl3 . This suggests that a similar approach could potentially be used for the synthesis of 4-(3,5-Dimethylphenoxy)butanoic acid, although the specific details would depend on the reactivity of the starting materials and the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3,5-Dimethylphenoxy)butanoic acid has been analyzed using various spectroscopic techniques. The study of 4-amino-3(4-chlorophenyl) butanoic acid revealed information about its molecular electronic energy, geometrical structure, and vibrational spectra . These analyses are crucial for understanding the behavior and reactivity of the molecule, as well as its potential applications.
Chemical Reactions Analysis
The reactivity of related compounds provides a basis for understanding the types of chemical reactions that 4-(3,5-Dimethylphenoxy)butanoic acid might undergo. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents led to the formation of new heterocyclic compounds with biological activity . This indicates that 4-(3,5-Dimethylphenoxy)butanoic acid could also be a precursor for the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(3,5-Dimethylphenoxy)butanoic acid have been studied. For example, the solution properties of amylose tris(3,5-dimethylphenylcarbamate) were investigated to determine chain stiffness and other characteristics in different solvents . These findings can provide insights into the solubility and behavior of 4-(3,5-Dimethylphenoxy)butanoic acid in various environments.
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(3,5-Dimethylphenoxy)butanoic acid, demonstrates significant potential in the optical gating of nanofluidic devices. These devices exploit synthetic ion channels, where the inner surface of the channels is lined with photolabile hydrophobic molecules. Upon irradiation, these molecules can be removed, leading to the generation of hydrophilic groups. This property facilitates UV-light-triggered permselective transport of ionic species in aqueous solutions through these channels. Such technology holds promise for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Preparation in Solid-Phase Synthesis
4-Formyl-3,5-dimethoxyphenol, closely related to 4-(3,5-Dimethylphenoxy)butanoic acid, is a critical synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins. These components are crucial in the solid-phase synthesis of both peptides and non-peptides. The synthesis process is reproducible, scalable, and does not require chromatography, highlighting its practicality for large-scale applications (Jin et al., 2001).
Antioxidant Properties
Recent research on derivatives of 4-(3,5-Dimethylphenoxy)butanoic acid has focused on developing new compounds with antioxidant properties. These compounds, including various 1,2,4-triazoles, have shown potential antioxidant activity, which was evaluated in vitro. This study opens the door for further exploration of these compounds' therapeutic potential, especially as antioxidants (Dovbnya et al., 2022).
Crystal Structures and Synthesis
The derivatives of Butyrate and 1,3-Dioxane, which include compounds structurally similar to 4-(3,5-Dimethylphenoxy)butanoic acid, have been synthesized and analyzed. Their crystal structures have been characterized using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. This research provides valuable insights into the structural properties of these compounds, which can be useful in various chemical and pharmaceutical applications (Jebas et al., 2013).
Molecular Docking and Structural Studies
4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, a derivative of 4-(3,5-Dimethylphenoxy)butanoic acid, has been subject to extensive molecular docking and structural studies. These studies include spectroscopic investigations and theoretical calculations to understand the reactivity and potential pharmaceutical applications of these compounds. This research is crucial in assessing the potential of butanoic acid derivatives in drug development (Vanasundari et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, butyric acid, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and take precautionary measures against static discharge .
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZUQIUNWVMZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364624 | |
| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)butanoic acid | |
CAS RN |
57932-18-0 | |
| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)







![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)


![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)